![molecular formula C9H5F3O2 B2354090 5-(Trifluoromethyl)benzofuran-3(2H)-one CAS No. 1337847-19-4](/img/structure/B2354090.png)
5-(Trifluoromethyl)benzofuran-3(2H)-one
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Overview
Description
5-(Trifluoromethyl)benzofuran-3(2H)-one is a chemical compound . It is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been established for the direct synthesis of α-ketoamides . This process involves C–O bond cleavage and C=O/C–N bond formation .Molecular Structure Analysis
The molecular formula of 5-(Trifluoromethyl)benzofuran-3(2H)-one is C13H14F3NO . More detailed structural information may be available in specialized chemical databases or literature.Chemical Reactions Analysis
In terms of chemical reactions, benzofuran-3(2H)-ones can undergo a copper iodide-catalyzed coupling reaction with amines to directly synthesize α-ketoamides . This reaction involves the cleavage of a C–O bond and the formation of a C=O/C–N bond .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of 5-(Trifluoromethyl)benzofuran-3(2H)-one, such as its melting point, boiling point, and density, may be available in specialized chemical databases .Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran compounds, including 5-(Trifluoromethyl)benzofuran-3(2H)-one, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications in medicine .
properties
IUPAC Name |
5-(trifluoromethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSCMRNXVRDAPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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